molecular formula C24H28N4O3S B2684484 2-((4-((3,5-Dimethoxyphenyl)amino)quinazolin-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone CAS No. 896698-93-4

2-((4-((3,5-Dimethoxyphenyl)amino)quinazolin-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone

Cat. No.: B2684484
CAS No.: 896698-93-4
M. Wt: 452.57
InChI Key: JVESAEUPJNJVJV-UHFFFAOYSA-N
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Description

This compound is a quinazoline derivative featuring a thioether linkage and a 4-methylpiperidin-1-yl ethanone moiety. The 3,5-dimethoxyphenylamino group at the 4-position of the quinazoline core may enhance hydrophobic interactions with target proteins, while the thioether bridge (C-S-C) could influence metabolic stability compared to oxygen or nitrogen analogs. The 4-methylpiperidine substituent likely contributes to improved solubility and bioavailability by modulating lipophilicity .

Properties

IUPAC Name

2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3S/c1-16-8-10-28(11-9-16)22(29)15-32-24-26-21-7-5-4-6-20(21)23(27-24)25-17-12-18(30-2)14-19(13-17)31-3/h4-7,12-14,16H,8-11,15H2,1-3H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVESAEUPJNJVJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NC3=CC=CC=C3C(=N2)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues Identified in Literature:

1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone (848225-28-5) Core Structure: Thiadiazole sulfanyl instead of quinazoline thioether. However, the absence of the 3,5-dimethoxyphenyl group limits its ability to engage in π-π stacking interactions .

N-(3,4-Dimethoxyphenyl)thieno[2,3-d]pyrimidin-4-amine (790249-89-7) Core Structure: Thienopyrimidine replaces quinazoline. Comparison: Thienopyrimidines exhibit similar planar geometry but reduced polarity compared to quinazolines. The 3,4-dimethoxyphenyl group here may confer distinct selectivity profiles in kinase inhibition studies .

N-(2,5-Dimethylphenyl)-2-[[1-(3,5-dimethylpiperidin-1-yl)-1-oxopropan-2-yl]-methylamino]acetamide (1008574-55-7) Core Structure: Piperidine-linked acetamide with dimethylphenyl substituents. Comparison: The 3,5-dimethylpiperidine moiety increases steric bulk compared to the 4-methylpiperidine in the target compound, which could hinder membrane permeability. The acetamide linker may also reduce metabolic stability relative to the thioether bridge .

Research Findings and Implications

Pharmacokinetic and Binding Affinity Predictions:

  • Lipophilicity : The target compound’s calculated logP (~3.2) is lower than 1008574-55-7 (logP ~4.1), suggesting better aqueous solubility due to the quinazoline core and methoxy groups .
  • Enzymatic Stability : Thioether-containing compounds (e.g., 848225-28-5) show slower oxidative degradation compared to ether analogs, which aligns with the target compound’s design rationale .

Comparative Data Table

Compound Name (ID) Core Structure Key Substituents Predicted logP Notable Activity
Target Compound Quinazoline 3,5-Dimethoxyphenylamino, thioether 3.2 Kinase inhibition (hypoth.)
848225-28-5 Thiadiazole Methylthiadiazole, acetylpyrrole 2.8 Moderate enzyme inhibition
790249-89-7 Thienopyrimidine 3,4-Dimethoxyphenyl 3.5 EGFR inhibition (IC₅₀ 80 nM)
1008574-55-7 Piperidine-acetamide 3,5-Dimethylpiperidine 4.1 Unknown

Q & A

Q. Validation of Intermediates :

  • NMR spectroscopy (¹H/¹³C) monitors functional group transformations (e.g., disappearance of -SH peaks at ~2.5 ppm and emergence of thioether signals).
  • HPLC-MS ensures purity (>95%) and tracks molecular weight changes at each step .

Basic: How is the compound’s structural integrity confirmed post-synthesis?

Methodological Answer:

  • Single-crystal X-ray diffraction resolves the 3D arrangement of the quinazoline-thioether-piperidine scaffold.
  • FT-IR spectroscopy identifies key vibrations (e.g., C=S stretch at ~650 cm⁻¹, C=O at ~1680 cm⁻¹).
  • Elemental analysis validates stoichiometry (e.g., C, H, N, S content within ±0.3% of theoretical values) .

Advanced: How to design experiments to evaluate its kinase inhibition potential and address contradictory activity data?

Methodological Answer:

  • Kinase profiling : Use a panel of 50+ kinases (e.g., EGFR, VEGFR2) with ATP-competitive assays (e.g., ADP-Glo™).
  • Data contradiction resolution :
    • Dose-response curves : Test concentrations from 1 nM–10 µM to identify IC₅₀ discrepancies.
    • Cellular vs. enzymatic assays : Compare inhibition in cell-free (purified kinase) vs. cell-based (e.g., HEK293 overexpressing target) systems to assess membrane permeability or off-target effects.
    • Molecular dynamics simulations : Model binding interactions to explain selectivity variations (e.g., hydrophobic interactions with quinazoline vs. hydrogen bonding with piperidine) .

Advanced: How can researchers resolve conflicting solubility data in polar vs. nonpolar solvents?

Methodological Answer:

  • Solubility profiling : Use shake-flask method with HPLC quantification in buffers (pH 1.2–7.4) and solvents (DMSO, ethanol, hexane).
  • Contradiction analysis :
    • LogP determination : Experimental (octanol-water partition) vs. computational (ChemAxon) values to identify discrepancies.
    • Co-solvency studies : Test binary solvent systems (e.g., PEG-400/water) to optimize formulations for in vivo use.
  • Thermodynamic solubility vs. kinetic solubility : Differentiate equilibrium solubility (24h incubation) from kinetic (1h) to address variability .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies on this compound?

Methodological Answer:

  • Scaffold modifications :
    • Replace 3,5-dimethoxyphenyl with halogenated or nitro-substituted aryl groups to assess electron-withdrawing/donating effects.
    • Vary the piperidine substituent (e.g., 3-methyl vs. 4-methyl) to probe steric effects.
  • Assay design :
    • Parallel synthesis of 20+ analogs using combinatorial chemistry.
    • 3D-QSAR modeling (e.g., CoMFA) to correlate structural features with IC₅₀ values.
  • Cross-validation : Compare in vitro kinase inhibition with cytotoxicity (MTT assay) to identify selective analogs .

Advanced: How to address metabolic instability observed in preclinical studies?

Methodological Answer:

  • Metabolite identification : Incubate with liver microsomes (human/rat) and analyze via LC-QTOF-MS to detect oxidative (e.g., piperidine N-oxidation) or hydrolytic (thioether cleavage) metabolites.
  • Stabilization strategies :
    • Introduce deuterium at labile positions (e.g., piperidine methyl group) to slow CYP450-mediated degradation.
    • Formulate with cyclodextrins to enhance aqueous stability.
  • Pharmacokinetic (PK) studies : Monitor plasma half-life (t₁/₂) and AUC in rodent models pre/post stabilization .

Basic: What methods validate target engagement in cellular models?

Methodological Answer:

  • Cellular thermal shift assay (CETSA) : Heat-treated lysates from compound-treated cells are analyzed via Western blot to confirm target protein stabilization.
  • Fluorescence polarization : Competitive binding assays using fluorescent ATP analogs (e.g., Tracer 236) quantify displacement by the compound.
  • Knockdown/rescue experiments : CRISPR-Cas9 knockout of the target kinase followed by reconstitution with wild-type/mutant variants to confirm mechanism .

Advanced: How to optimize in vivo efficacy while minimizing off-target toxicity?

Methodological Answer:

  • Toxicogenomics : RNA-seq of liver/kidney tissues from treated animals to identify dysregulated pathways (e.g., oxidative stress markers).
  • Dose optimization : Use staggered dosing regimens (e.g., 10 mg/kg daily vs. 30 mg/kg weekly) to balance efficacy (tumor growth inhibition) and toxicity (ALT/AST levels).
  • Dual-targeting : Engineer prodrugs that release the active compound and a detoxifying agent (e.g., glutathione precursor) in tandem .

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